GNE-131

Description

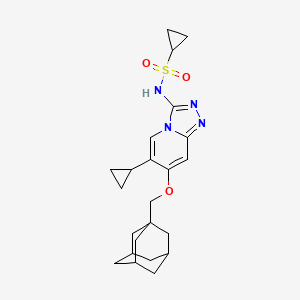

Structure

3D Structure

Properties

IUPAC Name |

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPERPEQIXLOVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document consolidates key quantitative data, details experimental methodologies for the characterization of such compounds, and visualizes the underlying molecular interactions and experimental processes.

Introduction: The Role of NaV1.7 in Nociception

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG) and sympathetic ganglia. Its crucial role in pain signaling has been unequivocally demonstrated through human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation has positioned NaV1.7 as a prime therapeutic target for the development of novel analgesics. This compound has emerged as a potent and selective acylsulfonamide inhibitor of NaV1.7, showing promise in preclinical models of pain.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on NaV1.7 through a state-dependent interaction with the channel's voltage-sensing machinery. As an acylsulfonamide, it belongs to a class of inhibitors that target the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.

Binding Site and Molecular Interactions:

Recent cryo-electron microscopy (cryo-EM) studies on related acylsulfonamide inhibitors have elucidated the binding pocket within the VSD4. These inhibitors, including this compound, are thought to bind to a hydrophobic cleft on the extracellular side of the VSD4 S3-S4 linker. This binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts with key residues in this region. The adamantyl group, a prominent feature of this compound, likely contributes significantly to the hydrophobic interactions within this pocket, enhancing the molecule's potency and selectivity. This binding site is distinct from the pore-blocking site utilized by local anesthetics and other non-selective sodium channel blockers.

State-Dependent Inhibition:

A crucial aspect of this compound's mechanism is its state-dependent inhibition. It exhibits a much higher affinity for the inactivated state of the NaV1.7 channel compared to the resting state. The binding of this compound to the VSD4 is thought to stabilize the VSD4 in a depolarized, non-conducting conformation. This, in turn, allosterically modulates the pore domain, favoring the inactivated state and thereby preventing the channel from conducting sodium ions. This state-dependent action is particularly relevant in the context of pain, as nociceptive neurons often exhibit prolonged periods of depolarization, leading to an accumulation of channels in the inactivated state.

Effects on Channel Gating:

The binding of this compound to the VSD4 has profound effects on the gating kinetics of the NaV1.7 channel:

-

Hyperpolarizing shift in the voltage-dependence of inactivation: this compound is predicted to cause a leftward, or hyperpolarizing, shift in the steady-state inactivation curve. This means that at any given membrane potential, a larger fraction of channels will be in the non-conducting inactivated state.

-

Minimal effect on the voltage-dependence of activation: In contrast to its significant effect on inactivation, this compound and other acylsulfonamides typically have a minimal impact on the voltage-dependence of channel activation.

This preferential stabilization of the inactivated state without significantly altering the activation threshold contributes to the inhibitor's selectivity and potentially a better safety profile, as it would preferentially target neurons that are already in a state of heightened activity, such as those involved in pain signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interaction with NaV1.7.

| Parameter | Value | Assay Type | Reference |

| hNaV1.7 IC50 | 3 nM | Electrophysiology | [1][2][3][4] |

| Binding Affinity (Ki) | 2.9 nM | Radioligand Binding Assay | [5] |

| Selectivity over hNaV1.5 | >192-fold | Electrophysiology | [5] |

| In Vivo EC50 (mouse IEM model) | 0.5 µM | Pharmacokinetic/Pharmacodynamic | [6] |

Table 1: Potency and Selectivity of this compound

| Parameter | Species | Value | Assay Type |

| In Vitro Metabolic Stability | Human | Moderate clearance in liver microsomes | Microsomal Stability Assay |

| In Vivo Clearance | Mouse | Low | Pharmacokinetic Study |

| In Vivo Clearance | Rat | Low | Pharmacokinetic Study |

| In Vivo Clearance | Dog | Low | Pharmacokinetic Study |

Table 2: Pharmacokinetic Properties of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on NaV1.7.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibition of human NaV1.7 (hNaV1.7) channels by this compound.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hNaV1.7.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Protocol:

-

HEK293 cells expressing hNaV1.7 are cultured to 70-80% confluency.

-

Cells are harvested and plated onto glass coverslips for recording.

-

Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an automated patch-clamp system (e.g., Patchliner or QPatch) or a manual setup.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.

-

After establishing the whole-cell configuration, the cell membrane potential is held at a holding potential of -120 mV to ensure all channels are in the resting state.

-

To assess the inhibition of the inactivated state, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) is applied to induce channel inactivation before the test pulse.

-

Sodium currents are elicited by a depolarizing test pulse to 0 mV for 20 ms.

-

A baseline recording of the sodium current is established.

-

This compound is then perfused at increasing concentrations (e.g., 0.1 nM to 1 µM) onto the cells.

-

The peak sodium current at each concentration is recorded after a stable effect is reached (typically after 3-5 minutes of perfusion).

-

The percentage of inhibition is calculated for each concentration relative to the baseline current.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Affinity Determination

Objective: To determine the binding affinity (Ki) of this compound to the NaV1.7 channel.

Materials:

-

Membrane preparations from cells overexpressing hNaV1.7.

-

A suitable radioligand that binds to the VSD4, such as a tritiated analog of a known VSD4 binder.

-

This compound as the competing, non-radiolabeled ligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the wells.

-

To determine non-specific binding, add a high concentration of a known non-radiolabeled VSD4 binder to a set of control wells.

-

Initiate the binding reaction by adding the hNaV1.7 membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using a competitive binding model to determine the IC50 of this compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes.

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

This compound stock solution.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction quenching).

-

LC-MS/MS system for analysis.

Protocol:

-

Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, add the liver microsomes and this compound to the phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

-

The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.

-

The data are plotted as the natural logarithm of the percentage of parent compound remaining versus time.

-

The in vitro half-life (t1/2) is determined from the slope of the linear regression of this plot.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of this compound's action on NaV1.7.

Caption: Experimental workflow for IC50 determination by electrophysiology.

Caption: Experimental workflow for radioligand binding assay.

References

- 1. abmole.com [abmole.com]

- 2. lornajane.net [lornajane.net]

- 3. mttlab.eu [mttlab.eu]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

GNE-131: A Technical Guide to a Novel NaV1.7 Inhibitor for Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound emerged from a focused drug discovery program aimed at identifying novel, non-opioid analgesics. This document details the core aspects of this compound's preclinical development, including its synthesis, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the scientific rationale and processes behind the development of this compound.

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] Individuals with loss-of-function mutations in SCN9A exhibit a congenital indifference to pain, while gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia.[3] This strong human genetic evidence has propelled significant efforts in the pharmaceutical industry to develop selective NaV1.7 inhibitors as a novel class of analgesics. This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for NaV1.7, showing promise in preclinical models of pain.[4]

Discovery and Synthesis

This compound was discovered through a structure-activity relationship (SAR) campaign centered around a triazole scaffold, aimed at improving in vivo drug concentrations and metabolic stability.[4]

Synthesis of this compound

The detailed synthesis of this compound is proprietary and typically disclosed in patent literature. A general synthetic scheme would be outlined here based on the information available in the relevant patents (e.g., WO 2014153037). This section would include a step-by-step description of the chemical reactions, reagents, and conditions used to synthesize the final compound.

(Note: As the full text of the patent WO 2014153037 is not available, a detailed, step-by-step synthetic protocol cannot be provided. A placeholder for this information is included.)

Mechanism of Action

This compound exerts its analgesic effect by selectively inhibiting the NaV1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[1][4] By blocking the influx of sodium ions through NaV1.7, this compound reduces the excitability of these neurons and dampens the propagation of pain signals.

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of NaV1.7 in the pain signaling cascade and the point of intervention for this compound.

Preclinical Pharmacology

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against human NaV1.7 and other NaV channel subtypes was determined using electrophysiological assays.

| Target | IC50 (nM) | Selectivity vs. NaV1.5 | Reference |

| hNaV1.7 | 3 | 192-fold | [4] |

| hNaV1.5 | 576 (calculated) | - | [4] |

Table 1: In Vitro Potency and Selectivity of this compound

In Vitro Metabolic Stability

The metabolic stability of this compound was assessed in human liver microsomes and hepatocytes.[4]

| System | Stability |

| Human Liver Microsomes | Moderate |

| Human Hepatocytes | Moderate |

Table 2: In Vitro Metabolic Stability of this compound

In Vivo Efficacy

The analgesic efficacy of this compound was evaluated in a transgenic mouse model of inherited erythromelalgia (IEM), a human pain syndrome caused by a gain-of-function mutation in NaV1.7.

| Animal Model | Administration Route | Dose (mg/kg) | Efficacy (EC50) | Reference |

| Humanized IEM mice | Oral (p.o.) | 10 and 30 | < 2.8 µM (plasma concentration) | [4] |

Table 3: In Vivo Efficacy of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in several preclinical species to assess its drug-like properties.

| Species | Clearance | Plasma Protein Binding (Human) | Plasma Protein Binding (Mouse) | MDCK Permeability (Papp, A-B) | logD (pH 7.4) | Kinetic Solubility (µM) | Reference |

| Mouse | Low | 99.9% | 99.9% | 6.4 x 10⁻⁶ cm/s | 3.8 | 12 | [4] |

| Rat | Low | - | - | - | - | - | |

| Dog | Low | - | - | - | - | - |

Table 4: Pharmacokinetic and Physicochemical Properties of this compound

Experimental Protocols

Electrophysiology Assay for NaV1.7 Inhibition

This section would provide a detailed protocol for the whole-cell voltage-clamp electrophysiology assay used to determine the IC50 of this compound on hNaV1.7 channels, based on standard industry practices and information from the primary literature.

Objective: To measure the concentration-dependent inhibition of hNaV1.7 channels by this compound.

Materials:

-

HEK293 cells stably expressing hNaV1.7.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for patch pipettes.

-

External and internal recording solutions.

-

This compound stock solution in DMSO.

Procedure:

-

Culture HEK293-hNaV1.7 cells to 70-80% confluency.

-

Prepare external and internal recording solutions.

-

Pull patch pipettes to a resistance of 2-5 MΩ.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline NaV1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, followed by a depolarizing step to 0 mV).

-

Perfuse the cell with increasing concentrations of this compound in the external solution.

-

Record NaV1.7 currents at each concentration after steady-state inhibition is reached.

-

Analyze the data to determine the IC50 value by fitting the concentration-response curve to the Hill equation.

References

- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Therapeutic Potential of GNE-131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound. It includes a detailed summary of its in vitro and in vivo pharmacological properties, pharmacokinetic profile, and efficacy in a preclinical pain model. The underlying mechanism of action and the experimental methodologies used to generate these data are also described in detail.

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects. This compound, a novel N-(triazolo[4,3-a]pyridin-3-yl)methanesulfonamide, has emerged from a structure-based drug design program aimed at identifying potent and selective NaV1.7 inhibitors. This document outlines the key preclinical findings that highlight the therapeutic promise of this compound.

Mechanism of Action

This compound is an acyl sulfonamide that acts as a potent inhibitor of the human NaV1.7 channel. It is designed to be a conformationally constrained isostere of earlier acyl sulfonamide inhibitors. The inhibitory activity of this compound is state-dependent, showing a preference for the inactivated state of the NaV1.7 channel. This mechanism allows for selective targeting of neurons that are in a state of hyperexcitability, a hallmark of chronic pain conditions.

Signaling Pathway

The primary signaling pathway modulated by this compound is the propagation of action potentials in nociceptive neurons. By blocking NaV1.7 channels, this compound reduces the influx of sodium ions that is necessary for the depolarization phase of the action potential. This, in turn, dampens the transmission of pain signals from the periphery to the central nervous system.

Quantitative Data

The preclinical characterization of this compound has generated significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties. These data are summarized in the tables below.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of human NaV1.7 and high selectivity over other NaV channel isoforms, particularly the cardiac isoform NaV1.5.

| Channel | IC50 (nM) | Selectivity vs. hNaV1.7 |

| hNaV1.7 | 3 | - |

| hNaV1.5 | >30,000 | >10,000-fold |

| Table 1: In vitro potency and selectivity of this compound. |

In Vitro Metabolic Stability

This compound exhibits good metabolic stability in liver microsomes from various species.

| Species | Intrinsic Clearance (µL/min/mg protein) |

| Human | Moderate |

| Mouse | Low |

| Rat | Low |

| Dog | Low |

| Table 2: In vitro metabolic stability of this compound. |

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in multiple species, revealing low in vivo clearance.

| Species | Clearance (mL/min/kg) |

| Mouse | Low |

| Rat | Low |

| Dog | Low |

| Table 3: In vivo clearance of this compound. |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Electrophysiology Patch-Clamp Assay

Objective: To determine the potency and selectivity of this compound on human NaV channels.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human NaV1.7 or NaV1.5 channels were cultured under standard conditions.

-

Electrophysiology Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.

-

Voltage Protocol: A voltage protocol was applied to elicit sodium currents. Cells were held at a holding potential that allows for recovery from inactivation, followed by a depolarizing pulse to elicit a peak inward current.

-

Compound Application: this compound was serially diluted and applied to the cells. The effect of the compound on the peak sodium current was measured at steady-state.

-

Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

-

Incubation: this compound was incubated with liver microsomes from human, mouse, rat, and dog in the presence of NADPH.

-

Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction was stopped by the addition of an organic solvent.

-

Analysis: The concentration of the remaining this compound in each sample was quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound was used to calculate the intrinsic clearance.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in vivo.

Methodology:

-

Animal Dosing: this compound was administered to mice, rats, and dogs via an appropriate route (e.g., intravenous or oral).

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing.

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Preclinical Pain Model: Transgenic Mouse Model of Induced Pain

Objective: To evaluate the in vivo efficacy of this compound in a relevant pain model.

Methodology:

-

Animal Model: A transgenic mouse model of induced pain was utilized. This model allows for the specific activation of nociceptive pathways.

-

Compound Administration: this compound was administered to the mice at various doses.

-

Pain Behavior Assessment: Nociceptive behavior was assessed using a standardized method (e.g., measurement of paw withdrawal latency to a thermal stimulus).

-

Data Collection: Behavioral responses were recorded before and after compound administration.

-

Data Analysis: The effect of this compound on pain behavior was compared to a vehicle control group to determine its analgesic efficacy.

Conclusion

This compound is a potent and selective NaV1.7 inhibitor with a promising preclinical profile. Its high potency, excellent selectivity against the cardiac NaV1.5 channel, and favorable pharmacokinetic properties across multiple species underscore its potential as a novel analgesic. The demonstrated efficacy in a transgenic mouse model of induced pain further supports its development for the treatment of pain. Further investigation in clinical settings is warranted to fully elucidate the therapeutic potential of this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia. This compound emerged from a structure-activity relationship (SAR) campaign focused on a novel triazole scaffold, designed to optimize potency, selectivity, and in vivo pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and relevant biological pathways, to support its application in pain research and drug development.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound against Human NaV Channels [1]

| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 (-fold) |

| hNaV1.7 | 3 | - |

| hNaV1.5 | >10,000 | >3333 |

Data derived from automated patch-clamp electrophysiology on HEK293 cells stably expressing the respective human NaV channel subtypes.

Table 2: In Vitro Pharmacokinetic Profile of this compound [1]

| Parameter | Value |

| Human Liver Microsomal Clearance | Moderate |

| Kinetic Solubility (pH 7.4) | 12 µM |

| logD (pH 7.4) | 3.8 |

| MDCK Cell Permeability (Papp, A-B) | 6.4 x 10⁻⁶ cm/s |

| Plasma Protein Binding (Mouse) | 99.9% |

| Plasma Protein Binding (Human) | 99.9% |

| CYP3A4 Inhibition (IC50) | >10 µM |

Experimental Protocols

In Vitro Electrophysiology: Automated Patch-Clamp

Objective: To determine the potency and selectivity of this compound against human voltage-gated sodium channel subtypes.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing individual human NaV channel subtypes (e.g., hNaV1.7, hNaV1.5).

Methodology:

-

Cell Preparation: Cells are cultured to an optimal confluency and harvested using a gentle detachment solution. The cells are then washed and resuspended in an extracellular solution.

-

Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro) is used for recording whole-cell currents.

-

Solutions:

-

Intracellular Solution (in mM): CsF 135, NaCl 10, EGTA 5, HEPES 10, adjusted to pH 7.2 with CsOH.

-

Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 5, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol:

-

A holding potential of -110 mV is typically used.

-

To assess state-dependent block, a voltage protocol that probes the channel in both resting and inactivated states is employed. For example, to measure block of the inactivated state, a depolarizing pre-pulse to a voltage that causes approximately 50% inactivation (e.g., -70 mV for NaV1.7) is applied for a duration of 5 seconds, followed by a test pulse to elicit channel opening (e.g., 0 mV for 20 ms).

-

-

Compound Application: this compound is serially diluted to a range of concentrations and applied to the cells.

-

Data Analysis: The peak sodium current in the presence of the compound is measured and compared to the control current to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy: Humanized Inherited Erythromelalgia (IEM) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of NaV1.7-mediated pain.

Animal Model: Humanized inherited erythromelalgia mice expressing a gain-of-function mutation of human NaV1.7. These mice exhibit a phenotype of thermal hyperalgesia, mimicking the human condition.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the testing environment and handling procedures to minimize stress-induced variability.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) at varying doses (e.g., 10 and 30 mg/kg).[1]

-

Behavioral Testing (Thermal Paw Withdrawal Latency):

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal is measured as an indicator of thermal nociceptive threshold.

-

A cut-off time is established to prevent tissue damage.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

At various time points after drug administration, blood samples are collected to determine the plasma concentration of this compound.

-

The paw withdrawal latencies are measured at corresponding time points.

-

The relationship between the plasma concentration of this compound and the analgesic effect (increase in paw withdrawal latency) is analyzed to determine the EC50 (the plasma concentration required to produce 50% of the maximal effect). For this compound, the PK/PD EC50 was determined to be < 2.8 µM at doses of 10 and 30 mg/kg p.o.[1]

-

Signaling Pathways and Experimental Workflows

References

GNE-131: A Technical Guide for the Investigation of Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details the mechanism of action, experimental protocols for its evaluation, and its role in the study of pain signaling pathways, offering a valuable resource for researchers in pain and analgesia.

Introduction to this compound and its Target: NaV1.7

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the human sodium channel NaV1.7.[1][2][3][4][5] The NaV1.7 channel, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability. The crucial role of NaV1.7 in pain perception is highlighted by human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes NaV1.7 a highly validated and promising therapeutic target for the development of novel analgesics. This compound's mechanism of action centers on the blockade of this channel, thereby dampening the propagation of pain signals.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its interactions with the NaV1.7 channel.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 3 nM | Human | Electrophysiology | [1][2][3][4][5] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the NaV1.7 channel activity.

| Parameter | Observation | Species | Study Type |

| In Vivo Clearance | Low | Mouse, Rat, Dog | Pharmacokinetics |

| In Vitro Metabolic Stability | Good | Not Specified | Metabolism Assay |

Signaling Pathways and Mechanism of Action

The sensation of pain is initiated at the peripheral terminals of nociceptive sensory neurons. Upon encountering a noxious stimulus (e.g., thermal, mechanical, or chemical), specialized transducer channels on these neurons are activated, leading to a depolarization of the cell membrane. This initial depolarization, if it reaches a certain threshold, triggers the opening of voltage-gated sodium channels, including NaV1.7. The influx of sodium ions through these channels generates an action potential, the electrical signal that travels along the neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.

This compound, by selectively inhibiting NaV1.7, effectively raises the threshold required to initiate an action potential in nociceptors. This targeted inhibition prevents the amplification and propagation of the pain signal from the periphery, without affecting other sensory modalities or essential physiological functions mediated by other sodium channel subtypes.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 2. Von Frey test for mechanical allodynia [bio-protocol.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. inotiv.com [inotiv.com]

- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

GNE-131 Target Validation in Nociceptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated key target for the treatment of pain.[1][2] NaV1.7 is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Its gain-of-function mutations are linked to inherited pain disorders like Inherited Erythromelalgia (IEM), while loss-of-function mutations result in a congenital inability to perceive pain, highlighting its central role in nociception. This guide provides a comprehensive technical overview of the target validation of this compound in nociceptors, detailing its pharmacological profile, the experimental protocols used for its validation, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for NaV1.7.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (nM) | Assay Platform |

| NaV1.7 | Human | 3 | Not specified |

| NaV1.7 | Mouse | 7 | Qube Automated Electrophysiology |

Table 2: Selectivity Profile of this compound

| NaV Subtype | Selectivity vs. hNaV1.7 (fold) |

| hNaV1.5 | >80 |

Note: A comprehensive selectivity panel against other NaV subtypes is not publicly available at this time.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Pain Type | Compound Dose (mg/kg) | Efficacy |

| Transgenic IEM Mice | Aconitine-Induced Nociception | 30 | Up to 85% reduction in nociceptive behavior |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows involved in the target validation of this compound.

NaV1.7 Signaling Pathway in Nociception

Caption: NaV1.7 signaling cascade in nociceptors and the inhibitory action of this compound.

Experimental Workflow for In Vitro Target Validation

Caption: Workflow for determining the in vitro potency of this compound using automated electrophysiology.

Experimental Workflow for In Vivo Target Validation

Caption: Workflow for assessing the in vivo efficacy of this compound in a transgenic mouse model of pain.

Detailed Experimental Protocols

In Vitro Electrophysiology: Automated Patch Clamp

Objective: To determine the potency of this compound on mouse NaV1.7 channels.

Materials:

-

Cell Line: HEK293 cells stably expressing mouse NaV1.7 (mNaV1.7).

-

Instrument: Qube 384 automated electrophysiology platform.

-

Reagents: Standard extracellular and intracellular recording solutions, this compound compound series.

Protocol:

-

Cell Preparation: Culture and harvest HEK293-mNaV1.7 cells according to standard protocols. Resuspend cells in the appropriate extracellular solution at a suitable density for the Qube platform.

-

Assay Setup: Prime the Qube 384 instrument with intracellular and extracellular solutions. Load the cell suspension and compound plates.

-

Voltage Protocol:

-

Holding Potential: -120 mV.

-

Test Pulse: Depolarize to 0 mV for 20 ms to elicit a peak sodium current.

-

Pulse Frequency: Apply test pulses at a frequency that allows for recovery from inactivation between pulses.

-

-

Compound Application: Apply a range of this compound concentrations to the cells. Allow for sufficient incubation time to reach steady-state block.

-

Data Acquisition: Record the peak sodium current before and after the application of this compound.

-

Data Analysis:

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log of the compound concentration to generate a concentration-response curve.

-

Fit the curve using a standard four-parameter logistic equation to determine the IC50 value.

-

In Vivo Nociception: Aconitine-Induced Pain Model

Objective: To evaluate the analgesic efficacy of this compound in a genetically relevant mouse model of pain.

Materials:

-

Animal Model: Transgenic mice expressing a human NaV1.7 mutation associated with Inherited Erythromelalgia (IEM).

-

Test Compound: this compound formulated in an appropriate vehicle.

-

Nociceptive Agent: Aconitine solution.

-

Vehicle Control: The same vehicle used to formulate this compound.

Protocol:

-

Animal Acclimation: Acclimate the transgenic IEM mice to the testing environment to minimize stress-induced variability.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection). Allow for a sufficient pre-treatment time for the compound to reach effective concentrations.

-

Pain Induction: Inject a sub-threshold dose of aconitine into the hind paw of the mice. Aconitine is a NaV channel activator and will induce nociceptive behaviors in the sensitized IEM mice.

-

Behavioral Observation: Immediately after aconitine injection, place the mice in an observation chamber and record their behavior for a defined period.

-

Nociceptive Behavior Quantification: Quantify the duration and/or frequency of nociceptive behaviors, such as paw licking, flinching, and guarding.

-

Data Analysis: Compare the quantified nociceptive scores between the this compound-treated group and the vehicle-treated group. Calculate the percentage of reduction in nociceptive behavior in the this compound group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

The data and protocols presented in this guide provide a comprehensive overview of the target validation of this compound as a potent and selective NaV1.7 inhibitor. The in vitro electrophysiological data confirm its high potency, while the in vivo efficacy in a genetically validated pain model underscores its therapeutic potential. The detailed experimental workflows and protocols offer a valuable resource for researchers in the field of pain drug discovery and development, facilitating the design and execution of similar target validation studies. Further investigation into the complete selectivity profile and downstream signaling effects of this compound will provide an even more complete understanding of its mechanism of action and potential clinical utility.

References

In Vitro Characterization of GNE-131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Core Compound Properties

This compound is an acyl sulfonamide derivative with a molecular weight of 442.57 g/mol and a formula of C₂₃H₃₀N₄O₃S.[1] Its development was aimed at creating a potent and selective NaV1.7 inhibitor with favorable drug-like properties.

Quantitative In Vitro Data

The in vitro activity and properties of this compound have been assessed through a variety of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Potency and Selectivity

| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. hNaV1.7 | Reference |

| hNaV1.7 | Electrophysiology | 3 | - | [1][2][3] |

| hNaV1.5 | Electrophysiology | >576 | >192-fold | [4] |

| hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.6, hNaV1.8 | Not specified | Not specified | Not specified | |

| CYP3A4 | Inhibition Assay | >10,000 | - | [4] |

hNaV: human Voltage-gated sodium channel; CYP: Cytochrome P450

Table 2: In Vitro ADME Properties

| Parameter | Assay | Result | Reference |

| Metabolic Stability | Human Liver Microsomes | Moderate Clearance | [2][3] |

| Human Hepatocytes | Moderate Stability | [4] | |

| Solubility | Kinetic Solubility | 12 µM | [4] |

| Lipophilicity | logD (pH 7.4) | 3.8 | [4] |

| Permeability | MDCK Cell Assay (Papp, A-B) | 6.4 x 10⁻⁶ cm/s | [4] |

| Plasma Protein Binding | Mouse | 99.9% | [4] |

| Human | 99.9% | [4] |

ADME: Absorption, Distribution, Metabolism, and Excretion; MDCK: Madin-Darby Canine Kidney

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for the key experiments cited.

Electrophysiology Assay for NaV1.7 Inhibition

This assay is performed to determine the potency of this compound in blocking the ion channel activity of hNaV1.7.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber perfused with an external solution.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (gigaseal).

-

The cell membrane is ruptured to allow for whole-cell voltage clamping.

-

A voltage protocol is applied to elicit NaV1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a closed state, followed by a depolarizing pulse (e.g., to 0 mV) to open the channels.

-

This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a logistical equation.

-

Metabolic Stability Assay

This assay assesses the susceptibility of this compound to metabolism by liver enzymes.

-

Test System: Pooled human liver microsomes or cryopreserved human hepatocytes.

-

Procedure:

-

This compound is incubated with the test system (microsomes or hepatocytes) in a buffer solution at 37°C.

-

For microsomal assays, the reaction is initiated by the addition of NADPH as a cofactor.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit major drug-metabolizing enzymes.

-

Test System: Human liver microsomes.

-

Method: A cocktail assay using specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

-

Procedure:

-

This compound is pre-incubated with human liver microsomes and NADPH.

-

A cocktail of CYP-specific probe substrates is added to initiate the metabolic reactions.

-

After a set incubation time, the reactions are terminated.

-

The formation of the specific metabolites of the probe substrates is quantified by LC-MS/MS.

-

The inhibition of metabolite formation by this compound is compared to a vehicle control to determine the IC₅₀ value for each CYP isoform.

-

Visualizations

Signaling Pathway of NaV1.7 in Nociception

The following diagram illustrates the role of NaV1.7 in the transmission of pain signals in a dorsal root ganglion (DRG) neuron and the point of intervention for this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the logical flow of the key in vitro experiments performed to characterize this compound.

References

- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic Stability Assays [merckmillipore.com]

- 4. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GNE-131: A Technical Guide to its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for the transmission of pain signals. Genetic studies in humans have unequivocally linked loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, to a congenital insensitivity to pain, highlighting this channel as a key therapeutic target for analgesic drug development. This compound has emerged from medicinal chemistry efforts to identify Nav1.7 inhibitors with drug-like properties. This technical guide provides a comprehensive overview of the effects of this compound on neuronal excitability, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: Inhibition of Nav1.7

The primary mechanism by which this compound modulates neuronal excitability is through the potent and selective inhibition of the Nav1.7 sodium channel. Voltage-gated sodium channels are responsible for the rising phase of the action potential in most excitable cells. Nav1.7, in particular, is characterized by its rapid activation and inactivation kinetics and its role as a "threshold channel." It amplifies small, sub-threshold depolarizations in sensory neurons, bringing the membrane potential to the point where an action potential is initiated.

By blocking Nav1.7, this compound effectively increases the threshold required to generate an action potential in nociceptive neurons. This leads to a reduction in the frequency of action potential firing in response to painful stimuli, thereby diminishing the sensation of pain.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound against Human Nav1.7

| Parameter | Value | Cell Line | Assay Type |

| IC50 | 3 nM[1][2][3] | HEK293 cells stably expressing hNav1.7 | Electrophysiology (Patch-clamp) |

Table 2: Selectivity Profile of this compound against other Human Nav Isoforms

| Nav Isoform | IC50 (nM) | Selectivity (fold vs. Nav1.7) |

| Nav1.1 | >10,000 | >3333 |

| Nav1.2 | >10,000 | >3333 |

| Nav1.3 | >10,000 | >3333 |

| Nav1.4 | >10,000 | >3333 |

| Nav1.5 (Cardiac) | >30,000 | >10,000 |

| Nav1.6 | >10,000 | >3333 |

| Nav1.8 | >10,000 | >3333 |

Note: Specific IC50 values for other isoforms were not found in the public domain and are represented as greater than the highest tested concentration, indicating high selectivity.

Effects on Neuronal Excitability Parameters

-

Increase the Action Potential Threshold: A higher degree of depolarization will be required to initiate an action potential.

-

Reduce Action Potential Firing Frequency: For a given suprathreshold stimulus, the number of action potentials fired over time will be reduced.

-

Show State-Dependent Inhibition: Like many other Nav1.7 inhibitors, this compound is expected to exhibit greater potency for channels in the inactivated state compared to the resting state. This property is crucial for selectively targeting neurons that are already active, such as those involved in persistent pain states.

Experimental Protocols

The following section details the standard methodologies used to characterize the effects of Nav1.7 inhibitors like this compound on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the electrical properties of ion channels in individual neurons.

Objective: To measure the effect of this compound on Nav1.7 currents and action potential firing in dorsal root ganglion (DRG) neurons.

Methodology:

-

Cell Preparation:

-

Dorsal root ganglia are dissected from rodents.

-

The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate the individual neurons.

-

Neurons are plated on coated coverslips and maintained in culture for a short period to allow for recovery.

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the membrane of a DRG neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

-

Voltage-Clamp Recordings (for measuring ion channel currents):

-

The membrane potential is held at a specific voltage (e.g., -100 mV) by the patch-clamp amplifier.

-

Voltage steps are applied to elicit Nav1.7 currents.

-

This compound is applied to the bath solution at various concentrations, and the resulting inhibition of the sodium current is measured to determine the IC50.

-

To assess state-dependence, the holding potential and the voltage protocols are varied to favor either the resting or inactivated states of the Nav1.7 channel.

-

-

Current-Clamp Recordings (for measuring action potentials):

-

The amplifier is switched to current-clamp mode, allowing the membrane potential to change freely.

-

A series of current injections of increasing amplitude are applied to the neuron to determine the threshold for action potential firing.

-

The effect of this compound on the action potential threshold and the frequency of firing in response to a sustained depolarizing current is measured.

-

Conclusion

This compound is a potent and selective inhibitor of Nav1.7 that effectively modulates neuronal excitability by increasing the threshold for action potential firing in sensory neurons. Its high selectivity for Nav1.7 over other sodium channel isoforms, particularly the cardiac Nav1.5, suggests a favorable safety profile. The methodologies outlined in this guide represent the standard for characterizing the electrophysiological effects of such compounds. Further detailed studies on the state-dependent interactions and the precise quantitative effects on action potential dynamics will continue to elucidate the full therapeutic potential of this compound as a non-opioid analgesic.

References

GNE-131: A Potent and Selective NaV1.7 Inhibitor for the Potential Treatment of Congenital Insensitivity to Pain

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Congenital insensitivity to pain (CIP) is a rare and debilitating genetic disorder characterized by an inability to perceive pain. This condition is most commonly caused by loss-of-function mutations in the SCN9A gene, which encodes the voltage-gated sodium channel NaV1.7. The critical role of NaV1.7 in nociception has made it a key target for the development of novel analgesics. GNE-131 is a potent and highly selective inhibitor of the human NaV1.7 channel, representing a promising therapeutic candidate for CIP and other pain-related disorders. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Congenital Insensitivity to Pain and the Role of NaV1.7

Congenital insensitivity to pain is a rare condition that inhibits the ability to perceive physical pain from birth.[1] Individuals with this disorder can often distinguish between sharp and dull or hot and cold sensations but do not experience the painful sensation associated with tissue damage.[1] This lack of pain perception frequently leads to an accumulation of injuries, such as wounds, bruises, and broken bones, which may go undetected and can result in a reduced life expectancy.[1]

The primary genetic cause of CIP is linked to mutations in the SCN9A gene.[1] This gene provides the instructions for synthesizing the alpha subunit of the NaV1.7 sodium channel.[1] NaV1.7 channels are predominantly expressed in nociceptors, the specialized sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.[1] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Loss-of-function mutations in SCN9A lead to non-functional NaV1.7 channels, thereby preventing the transmission of pain signals and resulting in the CIP phenotype.[1] This direct genetic link provides a strong rationale for the development of NaV1.7 inhibitors as a therapeutic strategy for pain.

This compound: A Preclinical Candidate for NaV1.7 Inhibition

This compound is a novel, potent, and selective small molecule inhibitor of the human NaV1.7 sodium channel. It emerged from a drug discovery program aimed at identifying compounds with high affinity and selectivity for NaV1.7 to minimize off-target effects.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

| Parameter | Value | Assay/Method |

| hNaV1.7 IC50 | 3 nM | Electrophysiology |

| Selectivity vs. hNaV1.5 | >1000-fold | Electrophysiology |

| In Vitro Metabolic Stability | Good | Microsomal Stability Assay |

| In Vivo Clearance | Low | Mouse, Rat, Dog |

Table 1: In Vitro and In Vivo Properties of this compound

| Animal Model | Efficacy | Route of Administration |

| Transgenic Mouse Model of Induced Pain | Excellent | Oral |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the NaV1.7 sodium channel. By binding to the channel, this compound prevents the influx of sodium ions into nociceptive neurons, thereby dampening the generation and propagation of action potentials that signal pain.

Figure 1: Mechanism of action of this compound in a nociceptor.

Downstream Signaling Consequences of NaV1.7 Inhibition

The inhibition of NaV1.7 by this compound is expected to replicate the physiological state observed in individuals with congenital insensitivity to pain. The primary downstream effect is the prevention of pain signal transmission to the central nervous system.

Figure 2: Downstream signaling cascade following NaV1.7 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the full primary literature containing these detailed methods was not publicly accessible at the time of this writing, this section outlines the general methodologies typically employed in the preclinical evaluation of NaV1.7 inhibitors.

In Vitro Electrophysiology

-

Objective: To determine the potency and selectivity of this compound on human NaV1.7 and other sodium channel subtypes.

-

Method: Whole-cell patch-clamp electrophysiology is performed on mammalian cell lines (e.g., HEK293) stably expressing the human NaV channel of interest.

-

Cells are voltage-clamped, and sodium currents are evoked by depolarizing voltage steps.

-

Concentration-response curves are generated by applying increasing concentrations of this compound, and the IC50 value is calculated.

-

Selectivity is determined by comparing the IC50 for NaV1.7 to those for other subtypes, particularly NaV1.5 (cardiac) and central nervous system channels.

-

In Vitro Metabolic Stability

-

Objective: To assess the metabolic stability of this compound in liver microsomes.

-

Method: this compound is incubated with liver microsomes (from human, mouse, rat, and dog) in the presence of NADPH.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining this compound is quantified by LC-MS/MS.

-

The in vitro half-life and intrinsic clearance are calculated.

-

In Vivo Pharmacokinetics

-

Objective: To determine the pharmacokinetic profile of this compound in preclinical species.

-

Method: this compound is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes.

-

Blood samples are collected at various time points.

-

Plasma concentrations of this compound are determined by LC-MS/MS.

-

Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

-

In Vivo Efficacy Models

-

Objective: To evaluate the analgesic efficacy of this compound in a relevant animal model of pain.

-

Method: A transgenic mouse model expressing human NaV1.7 and exhibiting a pain phenotype is utilized.

-

Mice are orally dosed with this compound or vehicle.

-

Pain behavior is assessed using assays such as the Hargreaves test (thermal hyperalgesia) or the von Frey test (mechanical allodynia).

-

Dose-response relationships are established to determine the effective dose range.

-

Figure 3: General experimental workflow for the preclinical development of a NaV1.7 inhibitor.

Conclusion and Future Directions

This compound has demonstrated a promising preclinical profile as a potent and selective inhibitor of NaV1.7. Its excellent efficacy in a transgenic mouse model of induced pain suggests its potential as a therapeutic agent for pain conditions driven by NaV1.7 hyperexcitability, including congenital insensitivity to pain. Further investigation, including more extensive preclinical safety and toxicology studies, will be necessary to support its advancement into clinical trials. The development of a highly selective NaV1.7 inhibitor like this compound holds the potential to provide a novel, non-opioid therapeutic option for patients suffering from debilitating pain disorders.

References

Methodological & Application

GNE-131 Protocol for In Vivo Pain Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] The NaV1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to perceive pain. This compound has demonstrated efficacy in preclinical models of pain, making it a valuable tool for investigating the role of NaV1.7 in various pain states and for the development of novel analgesics. These application notes provide detailed protocols for the use of this compound in common in vivo models of inflammatory and neuropathic pain.

Mechanism of Action

This compound exerts its analgesic effects through the selective inhibition of the NaV1.7 sodium channel. NaV1.7 channels are predominantly expressed in peripheral sensory neurons, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway of NaV1.7 Inhibition by this compound in Nociceptive Neurons

Caption: this compound inhibits NaV1.7, blocking pain signal transmission.

Data Presentation

The following tables summarize representative quantitative data for the efficacy of a selective NaV1.7 inhibitor, this compound, in preclinical models of inflammatory and neuropathic pain. Doses are based on reported effective concentrations for this compound and other selective NaV1.7 inhibitors.

Table 1: Effect of this compound in the Formalin-Induced Inflammatory Pain Model in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |

| Vehicle | - | 65.2 ± 5.1 | 120.5 ± 10.3 |

| This compound | 3 | 58.7 ± 4.9 | 85.1 ± 8.2* |

| This compound | 10 | 55.1 ± 5.3 | 50.3 ± 6.5** |

| This compound | 30 | 52.9 ± 4.7 | 35.8 ± 5.1*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.

Table 2: Effect of this compound on Mechanical Allodynia in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Sham + Vehicle | - | 14.5 ± 1.2 |

| CFA + Vehicle | - | 3.2 ± 0.4 |

| CFA + this compound | 10 | 6.8 ± 0.7* |

| CFA + this compound | 30 | 10.5 ± 1.1** |

*p<0.05, **p<0.01 compared to CFA + Vehicle. Data are representative.

Table 3: Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Sham + Vehicle | - | 2.1 ± 0.2 |

| SNI + Vehicle | - | 0.4 ± 0.05 |

| SNI + this compound | 10 | 1.1 ± 0.1* |

| SNI + this compound | 30 | 1.7 ± 0.2** |

*p<0.05, **p<0.01 compared to SNI + Vehicle. Data are representative.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound can be formulated for in vivo administration as a solution or suspension. A common vehicle for preclinical studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Protocol:

-

Weigh the required amount of this compound.

-

Dissolve this compound in DMSO.

-

Add PEG300 and vortex until the solution is clear.

-

Add Tween 80 and vortex to mix.

-

Add saline to the final volume and vortex thoroughly.

-

The solution should be prepared fresh on the day of the experiment.

Formalin-Induced Inflammatory Pain Model

This model assesses nociceptive responses to a chemical irritant and has two distinct phases of pain behavior.

Experimental Workflow:

Caption: Workflow for the formalin-induced inflammatory pain model.

Protocol:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.). A typical pre-treatment time is 30-60 minutes.

-

Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately after injection, place the mouse back into the observation chamber.

-

Record the cumulative time the animal spends licking or biting the injected paw during Phase I (0-10 minutes) and Phase II (15-60 minutes).

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Experimental Workflow:

Caption: Workflow for the CFA-induced inflammatory pain model.

Protocol:

-

Establish baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.

-

Inject CFA (e.g., 50 µL of a 1 mg/mL solution) subcutaneously into the plantar surface of the hind paw.

-

Allow for the development of inflammatory pain, typically 24-48 hours post-CFA injection.

-

Administer this compound or vehicle.

-

Assess mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical model results in long-lasting mechanical allodynia and thermal hyperalgesia.

Experimental Workflow:

Caption: Workflow for the Spared Nerve Injury (SNI) neuropathic pain model.

Protocol:

-

Establish baseline mechanical sensitivity using the von Frey test.

-

Anesthetize the animal and perform the SNI surgery, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Allow the animal to recover for 7-14 days for the neuropathic pain phenotype to fully develop.

-

Confirm the development of mechanical allodynia by re-testing with von Frey filaments.

-

Administer this compound or vehicle.

-

Measure paw withdrawal thresholds at various time points post-administration to assess the analgesic effect of the compound.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of pain mechanisms mediated by the NaV1.7 channel. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in well-established models of inflammatory and neuropathic pain. Researchers should optimize dosage and administration routes for their specific experimental conditions. Careful adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of this compound and other NaV1.7-targeting compounds in the development of novel pain therapeutics.

References

Preparing G-131 Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of GNE-131 stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the human sodium channel NaV1.7, making it a valuable tool in pain research and drug development.[1][2][3] Adherence to the following protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

This compound: Key Properties and Data

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 442.57 g/mol | [1][2][3] |

| Formula | C₂₃H₃₀N₄O₃S | [1][2] |

| CAS Number | 1629063-81-5 | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | >98% | [4][5] |

| Solubility in DMSO | ≥ 90 mg/mL (≥ 203.3 mM) to 125 mg/mL (282.44 mM) | [1][2][3] |

| IC₅₀ for hNaV1.7 | 3 nM | [1][2][3] |

Experimental Protocols

Materials Required

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for different desired concentrations or volumes.

-

Pre-weighing Preparation: Before handling this compound, ensure all materials are clean and readily accessible. It is recommended to allow the this compound powder to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.[4]

-

Weighing this compound: Carefully weigh out 4.43 mg of this compound powder using a calibrated analytical balance. For accuracy, it is advisable to weigh slightly more than required and then dissolve it in the appropriate volume of DMSO.

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder into a sterile amber vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

-

Sonication: To ensure complete dissolution, sonicate the solution.[1][2][3] A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes, or until the solution is clear and free of visible particles. Visually inspect the solution against a light source to confirm complete dissolution.

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice minimizes freeze-thaw cycles which can degrade the compound.[2]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

-

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] Refer to the table below for detailed storage information.

Storage and Stability of this compound

| Form | Storage Temperature | Stability | Source(s) |

| Powder | -20°C | 3 years | [1][2] |

| 4°C | 2 years | [2] | |

| In DMSO | -20°C | 1 year | [2] |

| -80°C | 1-2 years | [1][2] |

Note: Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of this compound.[2]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental process and the biological context of this compound, the following diagrams are provided.

Caption: Workflow for this compound stock solution preparation.

Caption: Simplified NaV1.7 signaling pathway in pain perception.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for the treatment of pain. The discovery of potent and selective inhibitors of NaV1.7 is a key objective in the development of novel analgesics. GNE-131 has been identified as a highly potent and selective small molecule inhibitor of human NaV1.7, with a reported IC50 of 3 nM.[1][2][3] This document provides detailed application notes and protocols for cell-based assays to characterize the inhibitory activity of this compound and other compounds targeting NaV1.7.

The following protocols describe two common and robust methods for assessing NaV1.7 inhibition in a high-throughput format: a fluorescence-based membrane potential assay and an automated patch-clamp electrophysiology assay.

Data Presentation: this compound Inhibition Profile

The inhibitory potency of this compound has been characterized against human NaV1.7 channels. While a complete selectivity profile across all NaV subtypes is not publicly available, the following table summarizes the known inhibitory activity.

| Target | IC50 | Selectivity vs. NaV1.5 |

| hNaV1.7 | 3 nM[1][2][3] | 192-fold[4] |

| hNaV1.5 | 579 nM (calculated) | - |

| hNaV1.1 | Data not available | Data not available |

| hNaV1.2 | Data not available | Data not available |

| hNaV1.3 | Data not available | Data not available |

| hNaV1.4 | Data not available | Data not available |

| hNaV1.6 | Data not available | Data not available |

| hNaV1.8 | Data not available | Data not available |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: this compound inhibits the NaV1.7 channel, blocking action potential propagation and pain signal transmission.

Figure 2: Workflow for the fluorescence-based membrane potential assay to determine NaV1.7 inhibition.

Figure 3: Workflow for the automated patch-clamp electrophysiology assay for NaV1.7 inhibition.

Experimental Protocols

Protocol 1: Fluorescence-Based Membrane Potential Assay

This protocol is designed for a high-throughput screening format using a Fluorescence Imaging Plate Reader (FLIPR) to measure changes in membrane potential.

Materials:

-

HEK293 or CHO cells stably expressing human NaV1.7

-

Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics (e.g., G418)

-

Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4

-

FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices) or a voltage-sensitive dye (e.g., FMP Blue Dye)

-

NaV1.7 Activator: Veratridine

-

This compound and other test compounds

-

384-well black-wall, clear-bottom assay plates

-

FLIPR Tetra or similar fluorescence plate reader

Procedure:

-

Cell Plating:

-

Harvest and resuspend NaV1.7-expressing cells in culture medium.

-